1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinone ring, and a phenylurea moiety
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to possess various biological activities, which are likely due to their interaction with different cellular targets .
Biochemical Pathways
For example, indole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds suggests that they meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good bioavailability.
Result of Action
Compounds with similar structures have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone derivative with phenyl isocyanate to yield the desired urea compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydroxylated pyrrolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is unique due to its combination of a methoxyphenyl group, a pyrrolidinone ring, and a phenylurea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the pyrrolidinone ring may enhance its binding affinity to certain biological targets compared to other urea derivatives.
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-14(11-18(22)23)12-20-19(24)21-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXYLBJPBEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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